

# Spectroscopic Profile of 2-Bromo-4-tert-butyl-6-methylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-4-tert-butyl-6-methylphenol

Cat. No.: B1600715

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-tert-butyl-6-methylphenol**. Due to the limited availability of published experimental data for this specific compound, this guide also includes predicted spectroscopic values and data from closely related structural isomers to aid in the characterization and identification of this molecule. The methodologies provided are based on standard analytical protocols for phenolic compounds.

## Chemical Structure and Properties

- IUPAC Name: **2-Bromo-4-tert-butyl-6-methylphenol**
- CAS Number: 20834-60-0
- Molecular Formula:  $C_{11}H_{15}BrO$
- Molecular Weight: 243.14 g/mol
- Structure: (Note: A placeholder for the chemical structure image)

## Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **2-Bromo-4-tert-butyl-6-methylphenol** and its isomers.

## <sup>1</sup>H NMR Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data for **2-Bromo-4-tert-butyl-6-methylphenol** in CDCl<sub>3</sub>

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.2	s	1H	Ar-H
~ 7.0	s	1H	Ar-H
~ 5.0	s	1H	-OH
~ 2.3	s	3H	-CH <sub>3</sub>
~ 1.3	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Actual experimental values may vary.

## <sup>13</sup>C NMR Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Data for **2-Bromo-4-tert-butyl-6-methylphenol** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 150	C-OH
~ 145	C-tert-butyl
~ 130	C-H
~ 128	C-H
~ 125	C-CH <sub>3</sub>
~ 115	C-Br
~ 35	Quaternary C of tert-butyl
~ 30	-C(CH <sub>3</sub> ) <sub>3</sub>
~ 20	-CH <sub>3</sub>

Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Actual experimental values may vary.

## Mass Spectrometry

Table 3: Expected Mass Spectrometry Fragmentation for **2-Bromo-4-tert-butyl-6-methylphenol**

m/z	Ion	Notes
242/244	[M] <sup>+</sup>	Molecular ion peak, showing isotopic pattern for Bromine ( <sup>19</sup> Br and <sup>81</sup> Br)
227/229	[M - CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group
163	[M - Br] <sup>+</sup>	Loss of a bromine radical
148	[M - Br - CH <sub>3</sub> ] <sup>+</sup>	Subsequent loss of a methyl group after bromine loss

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

## Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for **2-Bromo-4-tert-butyl-6-methylphenol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3500-3400	Broad	O-H stretch (phenolic)
~ 3000-2850	Medium-Strong	C-H stretch (aliphatic)
~ 1600, 1480	Medium	C=C stretch (aromatic)
~ 1200	Strong	C-O stretch (phenolic)
~ 600-500	Medium	C-Br stretch

## UV-Vis Spectroscopy

Table 5: Predicted UV-Vis Absorption for **2-Bromo-4-tert-butyl-6-methylphenol** in Ethanol

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , M <sup>-1</sup> cm <sup>-1</sup> )
~ 280	~ 2000

Note: Phenolic compounds typically exhibit absorption bands in this region. The exact  $\lambda_{\text{max}}$  and molar absorptivity can be influenced by the solvent and substitution pattern.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.

- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Use a  $90^\circ$  pulse angle.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - Use a proton-decoupled pulse sequence.
  - Employ a  $30\text{-}45^\circ$  pulse angle.
  - Set the relaxation delay to 2-5 seconds.
  - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system for volatile compounds or by direct infusion for pure samples.
- Ionization: Use Electron Ionization (EI) at 70 eV as a standard method for generating fragment ions.

- **Mass Analysis:** Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
- **Data Acquisition:** Scan a mass range of  $m/z$  40 to 400 to detect the molecular ion and key fragment ions.
- **Data Interpretation:** Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine should be clearly visible.

## Infrared (IR) Spectroscopy

- **Sample Preparation:**
  - **Solid:** Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing the solid sample directly on the ATR crystal.
  - **Liquid/Solution:** Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## UV-Vis Spectroscopy

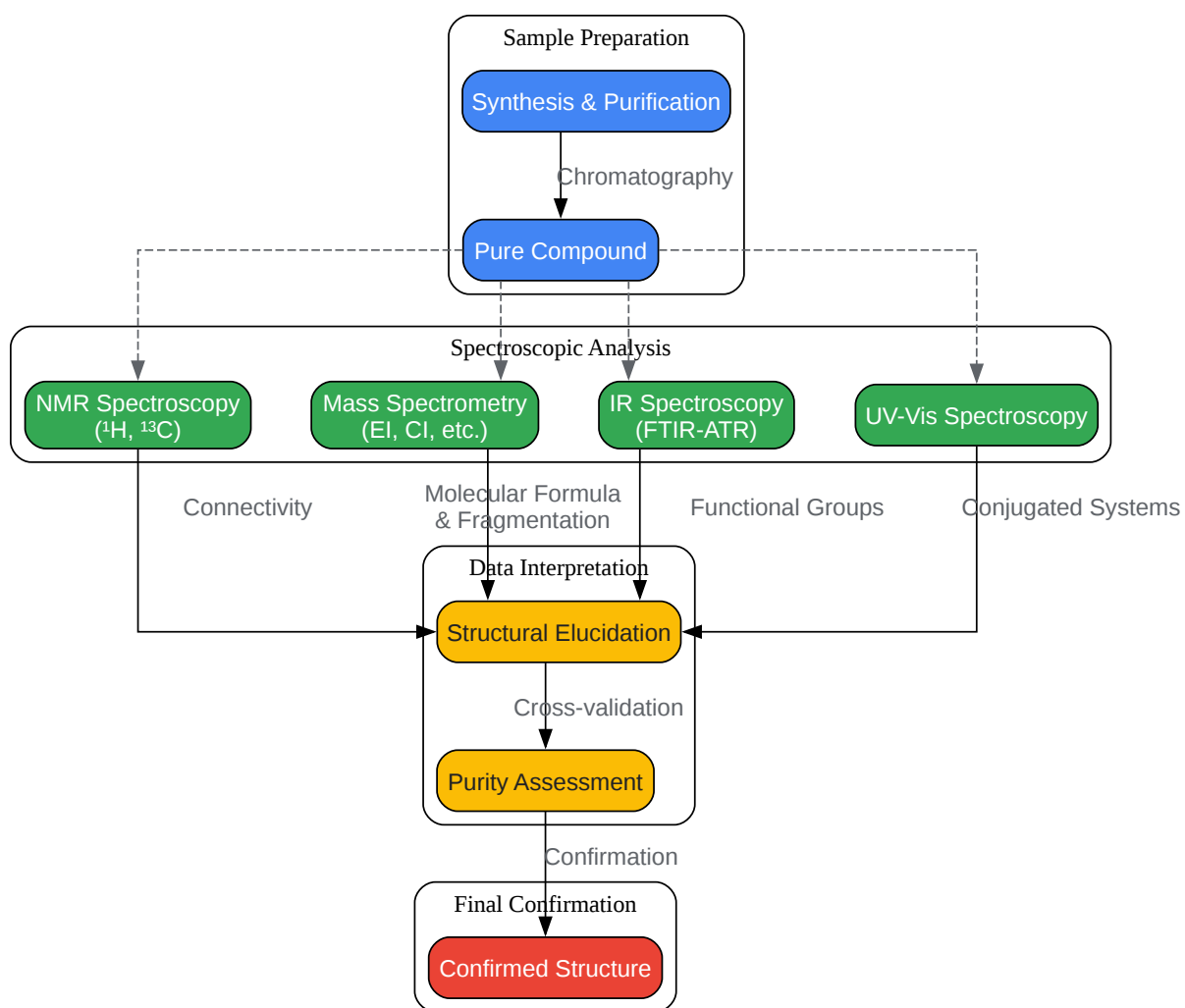
- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the wavelength range from 200 to 400 nm. Use the pure solvent as a blank.

- Data Analysis: Determine the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) and calculate the molar absorptivity ( $\epsilon$ ) using the Beer-Lambert law ( $A = \epsilon cl$ ).

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like **2-Bromo-4-tert-butyl-6-methylphenol**.



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Caption: Workflow for Spectroscopic Characterization.



This guide provides a foundational understanding of the spectroscopic properties of **2-Bromo-4-tert-butyl-6-methylphenol**. For definitive characterization, it is recommended to acquire experimental data on a purified sample.

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